Fmoc-D-Leu-Cl

Übersicht

Beschreibung

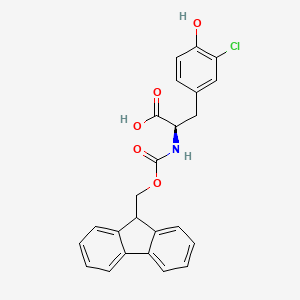

Fmoc-D-leucine chloride: is a derivative of D-leucine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.

Wissenschaftliche Forschungsanwendungen

Festphasen-Peptidsynthese (SPPS)

Fmoc-D-Leu-Cl: wird häufig in der SPPS eingesetzt, einem Verfahren zur chemischen Synthese von Peptiden. Diese Technik beinhaltet die sequentielle Addition von Aminosäureresten an eine wachsende Peptidkette, die an einem unlöslichen Harz verankert ist. Die Fmoc-Gruppe dient während der Synthese als temporärer Schutz für die Aminogruppe und ermöglicht die spezifische Kupplung von Aminosäuren .

Entwicklung epitopspezifischer Antikörper

In der Immunologie kann This compound zur Synthese von Peptiden verwendet werden, die bestimmte Epitope imitieren. Diese synthetischen Peptide werden dann verwendet, um Antikörper zu erzeugen, ohne dass das Protein aus einer biologischen Quelle gereinigt werden muss. Diese Anwendung ist entscheidend für die Entwicklung diagnostischer Werkzeuge und therapeutischer Antikörper .

Peptid-basierte Hydrogele

Peptid-basierte Hydrogele sind vielversprechende Materialien für biomedizinische Anwendungen wie die Wirkstoffabgabe und die Gewebezüchtung. This compound trägt zur Selbstassemblierung von Peptiden zu hydrogelbildenden Strukturen bei. Diese Hydrogele können eine physiologisch relevante Umgebung für das Zellwachstum bieten und reagieren auf verschiedene Reize .

Gewebezüchtung

Die Selbstassembliereigenschaften von Peptiden, die This compound enthalten, machen sie für Anwendungen in der Gewebezüchtung geeignet. Sie können Gerüste bilden, die die Zellanhaftung, das Überleben und die Proliferation unterstützen, was für die Herstellung künstlicher Gewebe und Organe unerlässlich ist .

Synthese von Naturstoffen

This compound: wird auch bei der Synthese komplexer Naturstoffe wie cyclischer Depsipeptide verwendet. Diese Verbindungen haben verschiedene biologische Aktivitäten und können in marinen Pilzen und anderen natürlichen Quellen gefunden werden. Synthetische Ansätze ermöglichen die Erforschung dieser Moleküle für die potenzielle Arzneimittelentwicklung .

Konstruktion von Peptid-basierten Materialien

Die Einführung der Fmoc-Gruppe in Peptide, einschließlich This compound, ermöglicht die Konstruktion von Peptid-basierten Materialien. Diese Materialien finden Anwendung bei der Herstellung von Hydrogelen und anderen Strukturen mit einzigartigen physikalischen Eigenschaften, die in der Materialwissenschaft und Nanotechnologie nützlich sind .

Wirkmechanismus

Target of Action

Fmoc-D-Leucine Chloride, also known as Fmoc-D-Leu-Cl, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various compounds . These amine groups play a crucial role in a wide range of biochemical reactions, and their protection is often necessary during certain synthetic processes .

Mode of Action

The mode of action of this compound involves its interaction with the amine groups of compounds. The Fmoc group can be introduced by reacting the amine with this compound . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in the protection of amines impacts several biochemical pathways. This allows for the successful synthesis of peptides without interference from the amine group .

Result of Action

The primary result of the action of this compound is the protection of amine groups during organic synthesis . This protection allows for the successful completion of synthetic processes without interference from the amine group . Following the completion of these processes, the Fmoc group can be removed, leaving the amine group intact .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the introduction and removal of the Fmoc group are dependent on the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Additionally, the temperature and solvent used can also impact the efficacy and stability of this compound in protecting amine groups .

Biochemische Analyse

Biochemical Properties

Fmoc-D-leucine chloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. For instance, Fmoc-D-leucine chloride is often used in conjunction with coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The Fmoc group protects the amine group of the amino acid, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide chain. The removal of the Fmoc group is typically achieved using piperidine, which forms a stable adduct with the byproduct, dibenzofulvene, preventing it from reacting with the substrate .

Cellular Effects

The effects of Fmoc-D-leucine chloride on various types of cells and cellular processes are primarily related to its role in peptide synthesis. Fmoc-D-leucine chloride does not directly influence cell function, signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using Fmoc-D-leucine chloride can have significant effects on cells. These peptides can act as signaling molecules, hormones, or therapeutic agents, influencing various cellular processes such as cell growth, differentiation, and apoptosis. The specific effects depend on the sequence and structure of the synthesized peptides .

Molecular Mechanism

The molecular mechanism of Fmoc-D-leucine chloride involves its interaction with the amine group of amino acids during peptide synthesis. The Fmoc group is introduced to the amino acid by reacting with fluorenylmethyloxycarbonyl chloride. This reaction forms a stable carbamate linkage, protecting the amine group from unwanted reactions. During the synthesis process, the Fmoc group is removed using a base such as piperidine, which cleaves the carbamate linkage and releases the free amine group. This allows for the sequential addition of amino acids to form the desired peptide chain. The Fmoc group is highly fluorescent, which can be useful for monitoring the progress of the synthesis using techniques such as high-performance liquid chromatography (HPLC) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-leucine chloride can change over time due to its stability and degradation. Fmoc-D-leucine chloride is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or light. The stability of the compound is crucial for ensuring the accuracy and efficiency of peptide synthesis. Long-term studies have shown that Fmoc-D-leucine chloride can maintain its stability for extended periods when stored properly. Any degradation of the compound can lead to incomplete or incorrect peptide synthesis, affecting the overall yield and purity of the final product .

Dosage Effects in Animal Models

The effects of Fmoc-D-leucine chloride in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on the animals, depending on the specific sequence and structure of the peptides. For instance, low doses of therapeutic peptides may have beneficial effects, such as promoting tissue repair or modulating immune responses. High doses of certain peptides can lead to toxic or adverse effects, such as inflammation or organ damage. The threshold effects and toxicity levels of these peptides need to be carefully studied to determine the optimal dosage for therapeutic applications .

Metabolic Pathways

Fmoc-D-leucine chloride is involved in the metabolic pathways related to peptide synthesis. The compound interacts with various enzymes and cofactors during the synthesis process. For example, coupling reagents such as DIC and HOBt are used to activate the carboxyl group of the amino acid, facilitating the formation of peptide bonds. The Fmoc group protects the amine group, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide chain. The removal of the Fmoc group is achieved using piperidine, which cleaves the carbamate linkage and releases the free amine group for further reactions .

Transport and Distribution

The transport and distribution of Fmoc-D-leucine chloride within cells and tissues are primarily related to its role in peptide synthesis. The compound is typically used in vitro for the synthesis of peptides, and its transport and distribution within cells are not directly relevant. The peptides synthesized using Fmoc-D-leucine chloride can be transported and distributed within cells and tissues, depending on their sequence and structure. These peptides can interact with various transporters and binding proteins, influencing their localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Fmoc-D-leucine chloride is not directly relevant, as the compound is primarily used in vitro for peptide synthesis. The peptides synthesized using Fmoc-D-leucine chloride can have specific subcellular localizations, depending on their sequence and structure. These peptides can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The targeting signals or post-translational modifications of the peptides can direct them to their specific subcellular locations, influencing their activity and function .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Fmoc-D-leucine chloride can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.

Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Common Reagents and Conditions:

Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, dioxane.

Deprotection: Piperidine in N,N-dimethylformamide (DMF) or other bases like piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

Major Products:

- **D-le

Fmoc-D-leucine: The primary product when D-leucine is reacted with Fmoc-Cl.

Eigenschaften

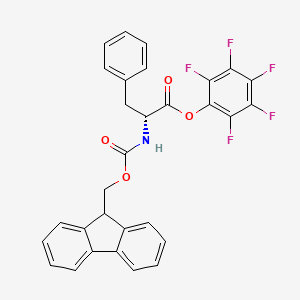

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFVICGSTUKMS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)

![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)

![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)

![4,7-Diazaspiro[2.5]octan-5-one hydrochloride](/img/structure/B1442725.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)